molecular formula C10H11FN2O B2841914 2-[(Cyclopent-3-en-1-yl)methoxy]-5-fluoropyrimidine CAS No. 2201247-10-9

2-[(Cyclopent-3-en-1-yl)methoxy]-5-fluoropyrimidine

Cat. No.: B2841914
CAS No.: 2201247-10-9
M. Wt: 194.209
InChI Key: PKPYQVQPGOLBGT-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrimidine ring, a fluorine atom, and a methoxy-substituted cyclopentene ring. The exact 3D structure would depend on the specific stereochemistry of the compound .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the presence of the electron-rich pyrimidine ring, the electronegative fluorine atom, and the electron-donating methoxy group .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, molecular size, and the presence of functional groups (like the fluorine atom and the methoxy group) would influence properties like solubility, melting point, boiling point, and reactivity.

Scientific Research Applications

Synthesis and Chemical Reactions

A significant area of research involving fluoropyrimidine derivatives includes the development of novel synthetic routes and chemical reactions. For instance, the work by Chrovian et al. (2018) outlines a dipolar cycloaddition reaction to access novel P2X7 antagonists, highlighting the synthesis challenges and the potential for discovering compounds with therapeutic applications in mood disorders. Similarly, Wada et al. (2012) discuss the facile and regioselective synthesis of novel 2,4-disubstituted-5-fluoropyrimidines as potential kinase inhibitors, showcasing the versatility of fluoropyrimidine cores in drug discovery.

Potential Therapeutic Applications

The exploration of fluoropyrimidine derivatives for antiviral and anticancer activities represents another critical area of research. Hocková et al. (2003) investigated 5-substituted-2,4-diaminopyrimidines for their antiretroviral activity, revealing significant potential against retrovirus replication in cell culture. Moreover, the study by Miwa et al. (1998) on capecitabine, a prodrug converted to 5-fluorouracil selectively in tumors, underscores the strategic design of fluoropyrimidine derivatives to improve therapeutic efficacy and safety in cancer treatment.

Mechanistic Studies and Drug Resistance

Understanding the mechanisms of action and overcoming drug resistance are crucial for the successful application of fluoropyrimidine derivatives. The research by Deenen et al. (2016) on DPYD*2A genotype-guided dosing for fluoropyrimidine-based chemotherapy highlights the importance of genetic factors in predicting drug toxicity and optimizing treatment. This area of study is vital for personalizing therapy and minimizing adverse effects.

References

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties, as well as how it is handled and used. As with all chemicals, appropriate safety precautions should be taken when handling and using this compound .

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential applications. This could include exploring its reactivity, investigating its potential biological activity, and developing methods for its synthesis .

Properties

IUPAC Name

2-(cyclopent-3-en-1-ylmethoxy)-5-fluoropyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FN2O/c11-9-5-12-10(13-6-9)14-7-8-3-1-2-4-8/h1-2,5-6,8H,3-4,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKPYQVQPGOLBGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCC1COC2=NC=C(C=N2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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